Total‑Synthesis Efficiency: Aspidostomide D vs. Its Regioisomeric N‑Methyl Analog
The recently disclosed total synthesis of Aspidostomide D proceeds in 7 linear steps with an overall yield of 40 % [REFS‑1]. In comparison, the synthesis of the regioisomeric N‑methyl aspidostomide D, which differs only in the methylation site and regiochemistry of the indole‑pyrrolopyrazinone junction, proceeds in 5 steps with a lower overall yield of 36.3 % [REFS‑2]. The 3.7‑percentage‑point yield advantage of the natural product synthesis, despite requiring two additional steps, indicates a more efficient bond‑forming sequence and higher atom economy for the target scaffold.
| Evidence Dimension | Overall yield of total synthesis |
|---|---|
| Target Compound Data | 40 % (7 linear steps) |
| Comparator Or Baseline | Regioisomeric N‑methyl aspidostomide D: 36.3 % (5 linear steps) |
| Quantified Difference | +3.7 percentage points (absolute) in favor of Aspidostomide D |
| Conditions | Total synthesis: Strecker reaction on indole aldehydes, Bischler–Napieralski cyclization, and additional transformations (Aspidostomide D); epoxide‑opening strategy (N‑methyl analog). |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods for research‑scale procurement and facilitates analog generation for structure–activity relationship studies.
- [1] Novel strategies in bromopyrrole alkaloid synthesis: Total syntheses of Aspidostomides D, E and F. ACS Spring 2024 National Meeting, Abstract ID 614012. View Source
- [2] Hussain, M.A.; Khan, F.A. Total synthesis of (±) aspidostomide B, C, regioisomeric N‑methyl aspidostomide D and their derivatives. Tetrahedron Lett. 2019, 60, 151040. View Source
